molecular formula C28H38BrNO4 B1668115 Butropium bromide CAS No. 29025-14-7

Butropium bromide

Cat. No. B1668115
CAS RN: 29025-14-7
M. Wt: 532.5 g/mol
InChI Key: JABDOYKGZCPHPX-MEWGDAIISA-M
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Description

Butropium bromide is an organic bromide salt of butropium . It is a drug that suppresses the spasm of smooth muscles of internal organs, inhibits gastric acid secretion, and relieves abdominal pain . It is used in the treatment of spasmodic pains associated with gastritis, gastric ulcers, and cholelithiasis .


Molecular Structure Analysis

The molecular formula of Butropium bromide is C28H38BrNO4 . The InChI key is JABDOYKGZCPHPX-XSCYYCMVSA-M . The structure is complex, with several rings and functional groups .


Physical And Chemical Properties Analysis

Butropium bromide has a water solubility of 6.59e-05 mg/mL, a logP of 2.32 (ALOGPS) and 0.3 (Chemaxon), and a logS of -6.9 (ALOGPS) . It has a pKa (Strongest Acidic) of 15.14 and a pKa (Strongest Basic) of -2.7 . It has a physiological charge of 1, a hydrogen acceptor count of 3, and a hydrogen donor count of 1 .

Scientific Research Applications

1. Premedication for Endoscopic Examination

Butropium bromide, a synthetic anti-cholinergic drug, is used as a premedication primarily to depress salivation during endoscopic examination. It has been found to be particularly effective in depressing secretion, thus facilitating endoscopic procedures. In a double-blind controlled study, it showed significant efficacy in reducing salivation compared to a placebo group, with a noted effectiveness in secretion depression of 80% versus 36% in the placebo group (Sakamoto, Matsukawa, Hommura, & Okada, 1977).

2. Gastric Motility and Endoscopy

Butropium bromide's effects on gastric motility were compared with glucagon using the acetaminophen absorption method and endoscopic procedures. It demonstrated significant inhibitory effects on gastric peristalsis, similar to glucagon, thus suggesting its utility in premedication for gastrointestinal endoscopy (Kawamoto, Yamamura, Tatsuta, & Okuda, 1985).

3. Ion-Solvent Interactions in Chemical Processes

Butropium bromide has relevance in the field of chemistry, particularly in the study of ion-solvent interactions. It is used as a phase transfer catalyst in various chemical reactions, involving C-C, C-N, C-O, C-S, and C-P bond formations. Its role in affecting the geometrical nature of water molecules in certain solutions is of significance in synthetic works and in understanding the behavior of such solutions (Sarangi, Panda, Sahu, & Nanda, 2018).

properties

IUPAC Name

[(1S,5R)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1/t23-,24+,26?,27-,29?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABDOYKGZCPHPX-LVJITLAUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022716
Record name Butropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butropium bromide

CAS RN

29025-14-7
Record name Butropium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K4503MV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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